

Application Notes and Protocols: Hemopressin (rat) in Inflammatory Pain Studies

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Compound of Interest

Compound Name: Hemopressin(rat)

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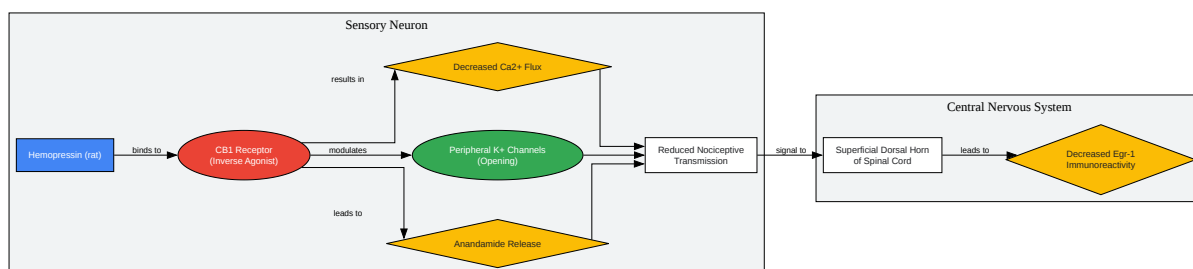
Introduction

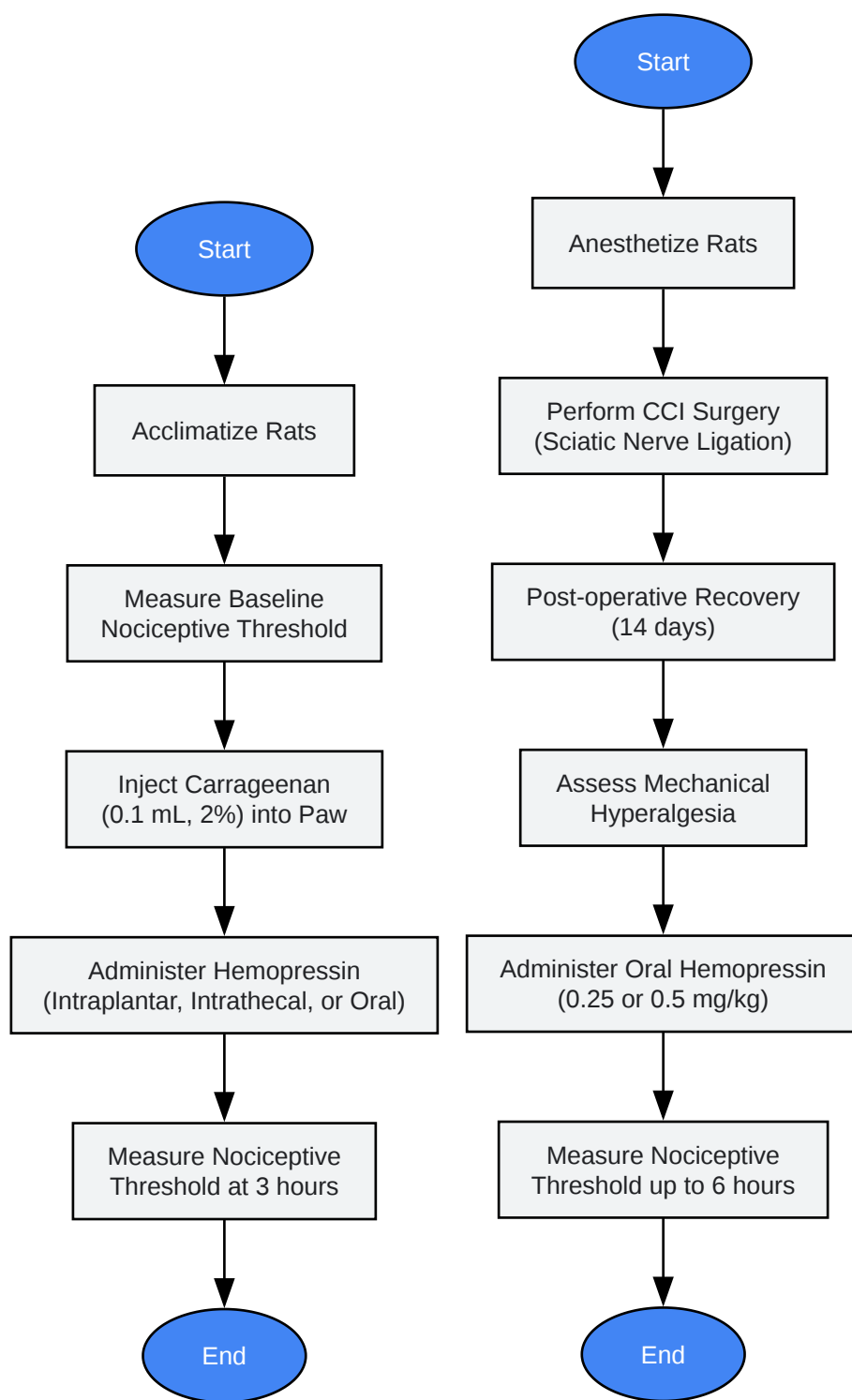
Hemopressin (rat), a nonapeptide with the sequence PVNFKFLSH, is an endogenous peptide derived from the α -chain of hemoglobin.[1][2] It has garnered significant interest in the field of pain research due to its activity as a selective inverse agonist of the cannabinoid receptor 1 (CB1).[1][3][4] Unlike typical cannabinoid agonists that can have psychoactive side effects, hemopressin offers a promising therapeutic avenue for managing inflammatory and neuropathic pain. These notes provide a comprehensive overview of the application of rat hemopressin in inflammatory pain studies, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

Hemopressin exerts its antinociceptive effects primarily through its interaction with the CB1 receptor. As an inverse agonist, it can reduce the basal activity of the receptor. The analgesic properties of hemopressin have been demonstrated in various pain models, where it has been shown to be effective regardless of the route of administration, including oral, intrathecal, and intraplantar injections. Interestingly, its effects appear to be localized to the site of injury, as it inhibits hyperalgesia in the inflamed paw without affecting the contralateral, uninflamed paw. The mechanism is independent of the opioid system and is thought to involve the local release of the endocannabinoid anandamide and the opening of peripheral potassium (K⁺) channels.

Signaling Pathway of Hemopressin (rat) in Nociception





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- 3. Hemopressin, an inverse agonist of cannabinoid receptors, inhibits neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
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